molecular formula C11H14O4 B590946 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid CAS No. 1398065-72-9

3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid

Cat. No.: B590946
CAS No.: 1398065-72-9
M. Wt: 220.29
InChI Key: LHHKQWQTBCTDQM-DBFNBSHFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid typically involves the deuteration of 3-(3,4-Dimethoxyphenyl)propanoic acidThe reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar deuteration techniques. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Analytical Chemistry: Used as an internal standard for mass spectrometry and other analytical techniques to ensure accurate quantification and analysis.

    Pharmacokinetic Studies: Employed to track the absorption, distribution, metabolism, and excretion of drugs in biological systems.

    Biological Research: Utilized in studies involving metabolic pathways and enzyme kinetics.

    Industrial Applications: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits similar chemical properties to its non-deuterated counterpart but with enhanced stability and reduced metabolic degradation. This makes it an ideal candidate for use in various research applications where precise tracking and analysis are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its stable isotope labeling, which provides enhanced stability and precision in analytical and pharmacokinetic studies. This makes it a valuable tool for researchers in various fields, including chemistry, biology, and medicine .

Properties

IUPAC Name

3-[3,4-bis(trideuteriomethoxy)phenyl]-2,2,3,3-tetradeuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13)/i1D3,2D3,4D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHKQWQTBCTDQM-DBFNBSHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C([2H])([2H])C([2H])([2H])C(=O)O)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid
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3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid
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Reactant of Route 6
3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid

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